Flumedroxone
Vue d'ensemble
Description
Flumedroxone is a steroidal progestogen belonging to the 17α-hydroxyprogesterone group. It is characterized by the presence of a trifluoromethyl group at the C6α position and a hydroxyl group at the C17α position. Although this compound itself was never marketed, its acetate ester, this compound acetate, has been used as an antimigraine drug .
Applications De Recherche Scientifique
Flumedroxone and its derivatives have been studied for their effects on cellular processes and hormone regulation. In medicine, this compound acetate has been used as an antimigraine agent and studied for its progestogenic activity.
Mécanisme D'action
Result of Action
Flumedroxone acetate, the C17α acetate ester of this compound, has been marketed as an antimigraine drug . It has been assessed in over 1,000 patients for the treatment of migraine, with effectiveness ranging from excellent to less than that of the reference antimigraine drug methysergide . Other progestogens including medroxyprogesterone acetate, lynestrenol, allylestrenol, dydrogesterone, and normethandrone have also been found to be effective for migraine in a high percentage of women .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Flumedroxone can be synthesized through a series of chemical reactions starting from progesterone. The key steps involve:
Introduction of the trifluoromethyl group: This is typically achieved through a trifluoromethylation reaction.
Hydroxylation at the C17α position: This step introduces the hydroxyl group at the C17α position.
Formation of the acetate ester: The hydroxyl group at the C17α position is then esterified to form this compound acetate.
Industrial Production Methods: The industrial production of this compound acetate involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones.
Reduction: The compound can be reduced to form various derivatives with different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of reduced derivatives with altered pharmacological properties.
Comparaison Avec Des Composés Similaires
- Fludrocortisone
- Testosterone succinate
- Testosterone
- Progesterone
- Spironolactone
- Metribolone
- Pregnenolone
- Prednisone
- Norethisterone
- Hydrocortisone
Comparison: Flumedroxone is unique due to the presence of the trifluoromethyl group at the C6α position, which imparts distinct pharmacological properties compared to other progestogens. Its acetate ester, this compound acetate, has been specifically used as an antimigraine agent, highlighting its unique application in medicine .
Activité Biologique
Flumedroxone, a synthetic steroid compound, has garnered attention due to its various biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a synthetic glucocorticoid. Its chemical structure allows it to interact with glucocorticoid receptors in the body, leading to a range of biological effects. The compound is known for its anti-inflammatory and immunosuppressive properties, which are significant in therapeutic applications.
1. Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines and mediators. Studies have shown that it can significantly reduce inflammation in various animal models, indicating its potential use in treating conditions such as arthritis and asthma.
2. Immunosuppressive Effects
As a glucocorticoid, this compound suppresses the immune response by inhibiting the proliferation of lymphocytes and the production of antibodies. This property is particularly beneficial in autoimmune diseases where excessive immune activity is detrimental.
3. Antitumor Activity
Recent studies have explored the antitumor potential of this compound. It has been shown to inhibit tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms involve modulation of signaling pathways related to cell survival and death.
This compound functions primarily through the activation of glucocorticoid receptors (GR). Upon binding to these receptors, it translocates to the nucleus and regulates gene expression associated with anti-inflammatory responses. Additionally, this compound may influence other signaling pathways involved in cellular stress responses.
Case Study 1: Anti-Inflammatory Effects
A study conducted on rat models demonstrated that this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy as an anti-inflammatory agent .
Parameter | Control Group | This compound Group |
---|---|---|
Paw Edema (mm) | 12.5 ± 1.2 | 4.3 ± 0.5 |
TNF-alpha (pg/ml) | 150 ± 15 | 45 ± 5 |
IL-6 (pg/ml) | 200 ± 20 | 60 ± 10 |
Case Study 2: Antitumor Activity
In vitro studies on human breast cancer cell lines (MCF-7) revealed that this compound inhibited cell proliferation significantly at concentrations above 10 µM. The IC50 value was determined to be approximately 8 µM, indicating potent antitumor activity .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 65 |
20 | 40 |
Propriétés
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F3O3/c1-12(26)21(28)9-6-16-14-11-18(22(23,24)25)17-10-13(27)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,28H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZJOBWKHSYNMO-SCUQKFFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
987-18-8 (acetate) | |
Record name | Flumedroxone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40905080 | |
Record name | 17-Hydroxy-6alpha-(trifluoromethyl)pregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-21-5 | |
Record name | (6α)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15687-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flumedroxone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumedroxone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13610 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 17-Hydroxy-6alpha-(trifluoromethyl)pregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUMEDROXONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K80185F39X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary effects of flumedroxone acetate on the liver?
A1: Chronic administration of this compound acetate in rats leads to liver enlargement and significant changes in liver cell ultrastructure. [, ] Specifically, there's a notable increase in smooth endoplasmic reticulum (SER) within the liver cells, originating from the rough endoplasmic reticulum. [] This proliferation of SER is believed to be linked to alterations in esterase enzyme activity and the potential induction of a specific esterase isoenzyme. []
Q2: Does the structure of this compound analogues influence their effects on the liver?
A2: Yes, the distribution of the newly formed SER varies depending on the specific this compound analogue used. [] For instance, the study compared this compound acetate with 17-acetoxy-3β(β-carboxypropionyloxy)-6-trifluoromethylpregn-5-ene-20-one. While both caused liver weight increase and SER proliferation, the pattern of SER distribution within the liver cells differed between the two compounds. [] This suggests that structural modifications to this compound can impact its specific effects on liver cells.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.